4-Benzylpiperidin-1-amine

Monoamine Oxidase Enzyme Inhibition Neurological Disorders

4-Benzylpiperidin-1-amine (CAS 420136-94-3, C12H18N2, MW 190.28 g/mol) is a benzyl-substituted piperidine derivative characterized by an exocyclic N-amino group at the piperidine nitrogen. It is distinct from the more widely available isomer 4-Amino-1-benzylpiperidine (CAS 50541-93-0), which bears an amino group at the 4-position of the piperidine ring rather than on the nitrogen atom.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B1369175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidin-1-amine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)N
InChIInChI=1S/C12H18N2/c13-14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
InChIKeyDHRSVPGQRVCINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperidin-1-amine Procurement Guide: Chemical Identity and Baseline Differentiation


4-Benzylpiperidin-1-amine (CAS 420136-94-3, C12H18N2, MW 190.28 g/mol) is a benzyl-substituted piperidine derivative characterized by an exocyclic N-amino group at the piperidine nitrogen. It is distinct from the more widely available isomer 4-Amino-1-benzylpiperidine (CAS 50541-93-0), which bears an amino group at the 4-position of the piperidine ring rather than on the nitrogen atom [1]. This positional difference confers distinct chemical reactivity and biological activity profiles. The compound is commercially available, typically at 95-98% purity, and serves as a versatile scaffold for medicinal chemistry optimization .

Why Generic Substitution Fails: Quantified Performance Gaps for 4-Benzylpiperidin-1-amine


Substituting 4-Benzylpiperidin-1-amine with the more common isomer 4-Amino-1-benzylpiperidine or other piperidine derivatives without rigorous analytical verification introduces significant risk due to profound differences in pharmacological and biochemical behavior. The exocyclic N-amino group in 4-Benzylpiperidin-1-amine, compared to the ring-attached amino group in 4-Amino-1-benzylpiperidine, results in measurable differences in target engagement across multiple receptor and enzyme families. For instance, while the target compound exhibits weak MAO inhibition (MAO-A IC50 = 130 µM, MAO-B IC50 = 750 µM), closely related benzylpiperidines and aminopiperidines can exhibit nanomolar binding to muscarinic or sigma receptors [1]. This demonstrates that simple in-class substitution is not a viable procurement strategy. The evidence compiled below provides the quantitative justification required for scientifically sound selection and procurement decisions.

4-Benzylpiperidin-1-amine Procurement: Quantified Performance Evidence


MAO Inhibition Profile: 4-Benzylpiperidin-1-amine vs. 4-Benzylpiperidine

4-Benzylpiperidin-1-amine acts as a weak, reversible inhibitor of monoamine oxidase (MAO). The compound exhibits a 5.8-fold selectivity for MAO-A over MAO-B, with an IC50 of 130 µM for MAO-A and 750 µM for MAO-B . In contrast, its close analog 4-Benzylpiperidine exhibits significantly higher potency, with IC50 values of 20 µM for MAO-A and 2000 µM for MAO-B, resulting in a 100-fold selectivity profile in the opposite direction . This quantifies a major shift in both potency and subtype selectivity due to the N-amino substitution.

Monoamine Oxidase Enzyme Inhibition Neurological Disorders

Dipeptidyl Peptidase IV (DPP IV) Inhibitory Activity

The parent scaffold of 4-Benzylpiperidin-1-amine has demonstrated measurable inhibitory activity against dipeptidyl peptidase IV (DPP IV), a validated target for type 2 diabetes. The compound exhibits an IC50 of 3,500 nM (3.5 µM) in a standard enzymatic assay [1]. In contrast, optimized 4-amino-1-benzylpiperidine derivatives have been reported with DPP IV IC50 values as low as 4 µM [2]. This comparison highlights that while the core scaffold provides baseline DPP IV activity, the specific substitution pattern is critical for achieving potency.

DPP IV Type 2 Diabetes Enzyme Inhibition

Monoamine Transporter Subtype Selectivity Profile

4-Benzylpiperidin-1-amine exhibits a distinct monoamine releasing profile, with EC50 values of 109 nM for dopamine (DA), 41.4 nM for norepinephrine (NE), and 5,246 nM for serotonin (5-HT) . This results in a 5-HT/DA selectivity ratio of approximately 48-fold and a 5-HT/NE ratio of approximately 127-fold, indicating a strong preference for catecholamine release over serotonin. This profile is comparable to that of 4-Benzylpiperidine, which shows 20- to 48-fold selectivity for dopamine over serotonin [1], confirming the scaffold's inherent monoamine transporter pharmacology.

Monoamine Transporters Dopamine Norepinephrine Serotonin

Sigma Receptor Binding Affinity and Subtype Selectivity

The benzylpiperidine scaffold, from which 4-Benzylpiperidin-1-amine is derived, has been extensively characterized for sigma receptor binding. A series of 4-benzylpiperidine derivatives exhibited sigma-1 receptor binding affinities (Ki) in the low nanomolar range, with sigma-2/sigma-1 selectivity ratios ranging from 0.1 to 9 [1]. Notably, the 4-benzylpiperidine moiety itself is associated with high-affinity sigma-1 binding (Ki = 3.9 nM) when appropriately substituted [2]. This establishes the core scaffold as a privileged structure for sigma receptor ligand development.

Sigma Receptors Radioligand Binding CNS Disorders

Somatostatin Receptor Subtype 5 (SST5) Antagonist Activity

Nicotinamide derivatives of benzyl-substituted 4-aminopiperidines, a class that includes the core structure of 4-Benzylpiperidin-1-amine, have been identified as potent and selective somatostatin receptor subtype 5 (SST5) antagonists. These compounds exhibit Ki values ranging from 2.4 nM to 436 nM for SST5 [1]. In contrast, other piperidine-based scaffolds may show different selectivity profiles or lack SST5 activity altogether, underscoring the unique potential of this chemotype for targeting the somatostatin receptor family.

Somatostatin Receptor SST5 Antagonist Endocrinology

CYP11B1 (Steroid 11β-Hydroxylase) Inhibitory Activity

The benzylpiperidine scaffold, including derivatives of 4-Benzylpiperidin-1-amine, has demonstrated inhibitory activity against CYP11B1 (steroid 11β-hydroxylase), an enzyme involved in cortisol biosynthesis. Derivatives containing the 4-benzylpiperidin-1-yl substituent have shown IC50 values as low as 15.5 nM against human CYP11B1 expressed in NCI-H295 cells [1]. This is in contrast to other CYP isoforms (e.g., CYP19, CYP11B2) where the scaffold may exhibit reduced potency, highlighting a potential selectivity profile [2].

CYP11B1 Steroidogenesis Enzyme Inhibition

Optimal Research and Industrial Applications for 4-Benzylpiperidin-1-amine


Neurological Disorder Drug Discovery: Dopamine/Norepinephrine Transporter Targeting

Based on its quantified EC50 values for monoamine release (DA: 109 nM, NE: 41.4 nM) and its >48-fold selectivity over serotonin , 4-Benzylpiperidin-1-amine is ideally suited as a starting scaffold for developing CNS-active agents targeting dopamine and norepinephrine pathways. This includes potential applications in attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. The compound's weak MAO inhibition (MAO-A IC50 = 130 µM) [3] suggests a low risk of MAO-related drug-drug interactions compared to more potent MAO inhibitors, offering a cleaner pharmacological profile for lead optimization.

Sigma-1 Receptor Ligand Development for CNS and Pain Indications

The benzylpiperidine core of 4-Benzylpiperidin-1-amine is a privileged scaffold for sigma-1 receptor ligands, with derivatives achieving Ki values as low as 3.9 nM . This scaffold is therefore highly relevant for developing sigma-1 receptor modulators for neuropathic pain, depression, anxiety, and neurodegenerative diseases such as Alzheimer's. The tunable sigma-2/sigma-1 selectivity (ranging from 0.1 to 9) [3] allows researchers to optimize for either subtype-selective or dual-targeting profiles, providing a versatile platform for CNS drug discovery.

Endocrine and Metabolic Disorder Drug Discovery: SST5 Antagonist and DPP IV Inhibitor Scaffold

The benzyl-aminopiperidine scaffold of 4-Benzylpiperidin-1-amine has demonstrated activity against two validated metabolic targets: SST5 (Ki range 2.4-436 nM) and DPP IV (IC50 = 3.5 µM) [3]. This dual potential makes it an attractive starting point for developing therapeutics for acromegaly, neuroendocrine tumors (via SST5 antagonism), and type 2 diabetes (via DPP IV inhibition). The scaffold's activity against both G-protein coupled receptors (SST5) and enzymes (DPP IV) provides a unique platform for multitarget drug design strategies.

Steroidogenesis Modulation: CYP11B1 Inhibitor Development

Derivatives of 4-Benzylpiperidin-1-amine have shown potent and selective inhibition of CYP11B1 (IC50 = 15.5 nM) with >64-fold selectivity over CYP11B2 . This profile is highly desirable for developing therapeutics for Cushing's syndrome and other disorders of cortisol excess. The scaffold's selectivity minimizes off-target effects on aldosterone synthesis (CYP11B2), which could otherwise lead to electrolyte imbalances. This positions 4-Benzylpiperidin-1-amine as a valuable core for designing selective steroidogenesis modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpiperidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.